molecular formula C16H14N2O2 B1355023 Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 51065-76-0

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No. B1355023
CAS RN: 51065-76-0
M. Wt: 266.29 g/mol
InChI Key: SYEVWDFYUKSMGY-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 . It is a member of the pyrazolopyridines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their various biological and pharmacological properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . A similar method may be applicable for the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, which are structurally similar to Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, are bicyclic heterocyclic compounds. They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a series of chemical reactions starting with precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The exact chemical reactions involved in the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate would depend on the specific synthesis method used .


Physical And Chemical Properties Analysis

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a molecular weight of 266.3 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. It has been used to synthesize peri-fused indolizines and azaindolizines via intramolecular 1,3-dipolar cycloaddition, leading to tricyclic derivatives containing different sized lactone rings (Miki, Uragi, Takemura, & Ikeda, 1985).

Pharmaceutical Research

In pharmaceutical research, derivatives of ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate have been synthesized and evaluated as potential antagonists for corticotropin-releasing factor receptors (Wilcoxen, Huang, Mccarthy, Grigoriadis, & Chen, 2003). These compounds have been found to have significant binding affinity, making them a focus in the development of new drugs.

Process Development in Organic Chemistry

This chemical also contributes to process development in organic chemistry. For example, it was involved in the development of a novel adenosine A1 receptor antagonist, FK453. The process involved scaling up reactions like Horner−Emmons reaction and 1,3-dipolar cycloaddition, demonstrating its utility in large-scale organic synthesis (Zanka, Uematsu, Morinaga, Yasuda, & Yamazaki, 1999).

Cancer Research

In cancer research, derivatives of ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate have been synthesized and found to selectively inhibit the growth of lung cancer cells. These compounds induced apoptosis in cells containing a mutated p53 gene, showing potential as a therapeutic agent (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012).

properties

IUPAC Name

ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEVWDFYUKSMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512047
Record name Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

CAS RN

51065-76-0
Record name Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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